molecular formula C17H17NO B5720036 2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone

2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone

Cat. No.: B5720036
M. Wt: 251.32 g/mol
InChI Key: BGYJEODMENQOFU-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

2,3-Dihydroindol-1-yl-(2,4-dimethylphenyl)methanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-7-8-15(13(2)11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYJEODMENQOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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